The Discovery and Chemical Synthesis of FR186054: A Potent, Orally Active ACAT Inhibitor
The Discovery and Chemical Synthesis of FR186054: A Potent, Orally Active ACAT Inhibitor
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
FR186054 is a potent and orally active inhibitor of Acyl-CoA: Cholesterol O-acyltransferase (ACAT), an enzyme crucial in the metabolism of cholesterol. Developed by Fujisawa Pharmaceutical Co., Ltd., this compound emerged from a dedicated research program aimed at identifying novel therapeutic agents for hypercholesterolemia and atherosclerosis. This document provides an in-depth technical guide on the discovery, chemical synthesis, and biological activity of FR186054, tailored for researchers, scientists, and professionals in the field of drug development.
Discovery and Origin
FR186054 was discovered and developed by researchers at Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.) as part of their extensive screening program for novel ACAT inhibitors. The "FR" designation in its name is a common prefix for compounds originating from Fujisawa's research laboratories. The primary goal of this research was to find a potent and selective inhibitor of ACAT with good oral bioavailability to treat diseases associated with high cholesterol levels.
The discovery of FR186054 was the result of a systematic structure-activity relationship (SAR) study of a series of N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylureas. This chemical class was identified as a promising scaffold for ACAT inhibition. Through meticulous chemical modification and biological evaluation, FR186054 was identified as a lead candidate with a potent inhibitory effect on ACAT and favorable pharmacokinetic properties.
Chemical Synthesis
The chemical synthesis of FR186054 is a multi-step process that involves the formation of a key urea linkage. The general synthetic approach is outlined below.
Experimental Protocol: Synthesis of FR186054
A detailed experimental protocol for the synthesis of FR186054, as adapted from the primary literature, is provided below.
Step 1: Synthesis of the Amine Precursor
The synthesis begins with the preparation of the heteroaryl-substituted benzylamine intermediate. This is typically achieved through a series of reactions starting from commercially available materials. The specific choice of starting materials and reaction conditions is crucial for achieving a good yield and purity of the intermediate.
Step 2: Synthesis of the Isocyanate Precursor
The second key intermediate is an appropriately substituted aryl isocyanate. This is often prepared from the corresponding aniline derivative by reacting it with phosgene or a phosgene equivalent, such as triphosgene or diphosgene, in an inert solvent.
Step 3: Urea Formation
The final step in the synthesis of FR186054 involves the reaction of the amine precursor with the isocyanate precursor. This reaction is typically carried out in an aprotic solvent, such as dichloromethane or tetrahydrofuran, at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is isolated and purified by crystallization or column chromatography.
Caption: General workflow for the chemical synthesis of FR186054.
Biological Activity and Mechanism of Action
FR186054 is a potent inhibitor of ACAT, an intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters. There are two known isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestine and liver.
Quantitative Data
The biological activity of FR186054 has been characterized by its half-maximal inhibitory concentration (IC50) against ACAT.
| Compound | Target | IC50 (nM) | Reference |
| FR186054 | ACAT | 99 | [1] |
Signaling Pathway
ACAT plays a critical role in cellular cholesterol homeostasis. By inhibiting ACAT, FR186054 is expected to modulate several downstream pathways related to cholesterol metabolism and transport. The inhibition of ACAT leads to a decrease in the intracellular pool of cholesteryl esters, which has several consequences:
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Reduced Cholesterol Absorption: In the intestine, ACAT2 is responsible for the esterification of dietary and biliary cholesterol, a necessary step for its absorption. Inhibition of ACAT2 can therefore reduce the absorption of cholesterol from the diet.
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Decreased VLDL Secretion: In the liver, ACAT2 provides cholesteryl esters for the assembly and secretion of very-low-density lipoproteins (VLDL). By inhibiting ACAT2, FR186054 can reduce the secretion of VLDL, a precursor to low-density lipoprotein (LDL) or "bad cholesterol."
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Inhibition of Foam Cell Formation: In macrophages within the arterial wall, ACAT1 is responsible for the accumulation of cholesteryl esters, leading to the formation of foam cells, a hallmark of atherosclerosis. Inhibition of ACAT1 can prevent this process and potentially slow the progression of atherosclerosis.
Caption: Signaling pathway of ACAT and the inhibitory action of FR186054.
Experimental Protocols
ACAT Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against ACAT.
1. Enzyme Preparation:
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Microsomes containing ACAT enzyme are prepared from a suitable source, such as cultured cells (e.g., CHO cells) or animal tissues (e.g., rat liver).
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The protein concentration of the microsomal preparation is determined using a standard method, such as the Bradford assay.
2. Assay Procedure:
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The assay is typically performed in a microplate format.
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The reaction mixture contains the microsomal enzyme preparation, a source of cholesterol (e.g., cholesterol in a suitable detergent), and the test compound (FR186054) at various concentrations.
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The reaction is initiated by the addition of the substrate, [1-14C]oleoyl-CoA.
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The mixture is incubated at 37°C for a specific period.
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The reaction is stopped by the addition of a quenching solution (e.g., a mixture of isopropanol and heptane).
3. Product Quantification:
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The formed [14C]cholesteryl oleate is extracted with an organic solvent (e.g., heptane).
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The amount of radioactivity in the organic phase is quantified using a liquid scintillation counter.
4. Data Analysis:
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The percentage of inhibition is calculated for each concentration of the test compound.
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The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
FR186054 represents a significant achievement in the quest for effective and orally bioavailable ACAT inhibitors. Its discovery by Fujisawa Pharmaceutical Co., Ltd. was a culmination of rigorous medicinal chemistry efforts. The chemical synthesis is well-defined, and its biological activity as a potent ACAT inhibitor has been clearly established. The mechanism of action, involving the inhibition of cholesterol esterification, holds therapeutic promise for the management of hypercholesterolemia and the prevention of atherosclerosis. This technical guide provides a comprehensive overview of the core scientific and technical aspects of FR186054, serving as a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into the clinical efficacy and safety of FR186054 and related compounds is warranted.
